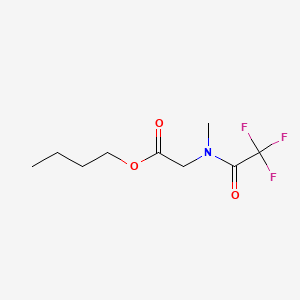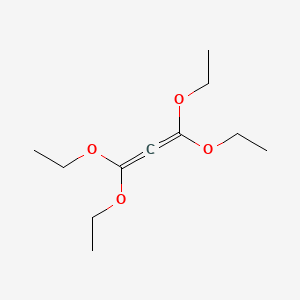
2-Piperidinomethyl-3-methyl-1-tetralone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Piperidinomethyl-3-methyl-1-tetralone hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. These compounds are known for their significant role in medicinal chemistry due to their diverse pharmacological activities. The structure of this compound includes a tetralone core with a piperidinomethyl group attached, making it a valuable intermediate in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Piperidinomethyl-3-methyl-1-tetralone hydrochloride typically involves the reaction of 2-methyl-1-tetralone with piperidine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods: Industrial production of this compound may involve a one-pot synthesis method, where 1-tetralone is first methylated using reagents like methyl trifluoroacetate or methyl bromide. The resulting 2-methyl-1-tetralone is then reacted with piperidine under controlled conditions to yield the final product. This method is advantageous due to its high yield and simplicity .
Chemical Reactions Analysis
Types of Reactions: 2-Piperidinomethyl-3-methyl-1-tetralone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The piperidinomethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions include various substituted tetralones, alcohols, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Piperidinomethyl-3-methyl-1-tetralone hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Mechanism of Action
The mechanism of action of 2-Piperidinomethyl-3-methyl-1-tetralone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidinomethyl group enhances its binding affinity to these targets, leading to modulation of their activity. The compound may act as an inhibitor or activator, depending on the target and the context of its use .
Comparison with Similar Compounds
2-Methyl-1-tetralone: Shares the tetralone core but lacks the piperidinomethyl group.
Piperidine derivatives: Compounds like 2-amino-4-(1-piperidine) pyridine have similar structural features and pharmacological activities.
Uniqueness: 2-Piperidinomethyl-3-methyl-1-tetralone hydrochloride is unique due to its specific combination of the tetralone core and piperidinomethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
93477-40-8 |
|---|---|
Molecular Formula |
C17H24ClNO |
Molecular Weight |
293.8 g/mol |
IUPAC Name |
3-methyl-2-(piperidin-1-ium-1-ylmethyl)-3,4-dihydro-2H-naphthalen-1-one;chloride |
InChI |
InChI=1S/C17H23NO.ClH/c1-13-11-14-7-3-4-8-15(14)17(19)16(13)12-18-9-5-2-6-10-18;/h3-4,7-8,13,16H,2,5-6,9-12H2,1H3;1H |
InChI Key |
NRHABKJLOWHDLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=CC=CC=C2C(=O)C1C[NH+]3CCCCC3.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


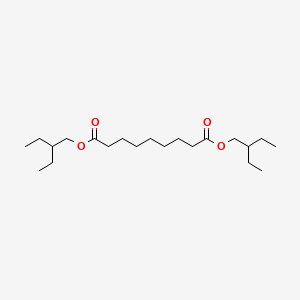

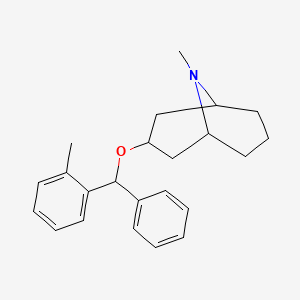
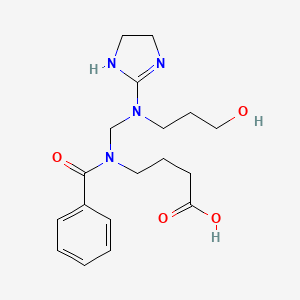
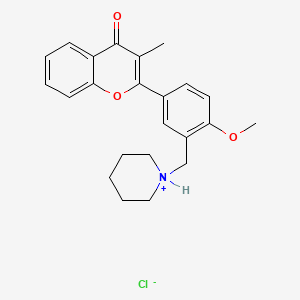
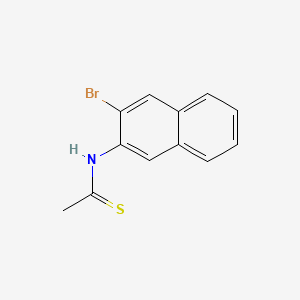

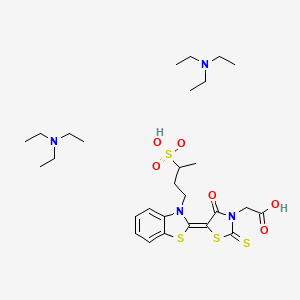
![Piperidine, 1-[(aminooxy)acetyl]-](/img/structure/B13782067.png)
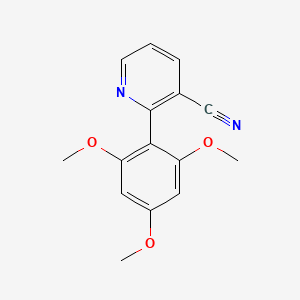
![3-Propyl-4,5,6,6a-tetrahydrocyclopenta[c]pyrazole](/img/structure/B13782080.png)
